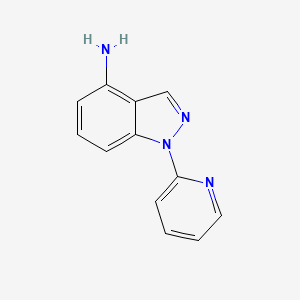

1-(pyridin-2-yl)-1H-indazol-4-amine

Description

1-(Pyridin-2-yl)-1H-indazol-4-amine is a heterocyclic compound featuring an indazole core substituted with a pyridine ring at the 1-position and an amine group at the 4-position. Its hybrid aromatic system allows for π-π stacking interactions with biological targets, while the amine group provides hydrogen-bonding capabilities.

Properties

Molecular Formula |

C12H10N4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

1-pyridin-2-ylindazol-4-amine |

InChI |

InChI=1S/C12H10N4/c13-10-4-3-5-11-9(10)8-15-16(11)12-6-1-2-7-14-12/h1-8H,13H2 |

InChI Key |

LXAIDIRBCZQETA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N2C3=CC=CC(=C3C=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(pyridin-2-yl)-1H-indazol-4-amine typically involves the reaction of 2-aminopyridine with appropriate reagents under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making it an attractive method for synthesizing this compound.

Chemical Reactions Analysis

1-(Pyridin-2-yl)-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the indazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or other reduced derivatives .

Scientific Research Applications

1-(Pyridin-2-yl)-1H-indazol-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-1H-indazol-4-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the formation of ergosterol, a crucial component of fungal cell membranes, by targeting the enzyme sterol 14-alpha demethylase (CYP51) . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Key Observations:

Substitution Patterns :

- The position of the amine group (4-position in the target compound vs. 3-position in JMZ) significantly alters electronic properties and binding interactions. For example, JMZ’s 3-amine may enhance hydrogen bonding with kinase ATP pockets .

- Pyridine vs. Pyrimidine : Pyridine (as in the target compound) offers a planar aromatic system, while pyrimidine in JMZ introduces additional hydrogen-bond acceptors.

Synthetic Accessibility :

- The target compound’s synthesis is less documented compared to analogs like JMZ or N-cyclopropyl derivatives, which employ well-established coupling reactions (e.g., Suzuki, Ullmann) .

- Protective groups (e.g., THP in ) are critical for stabilizing reactive amines during synthesis.

Pharmacological Potential: JMZ has been studied in structural biology (PDB entries), suggesting utility in kinase inhibition . N-Cyclopropyl-3-methyl derivatives () show validated NMR and HRMS data, indicating stability for in vivo testing . Trifluoromethyl-substituted indazoles () may exhibit enhanced metabolic stability and bioavailability due to the CF₃ group’s lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.